(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent) (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
Brand Name: Vulcanchem
CAS No.: 61490-69-5
VCID: VC0042132
InChI: InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)

CAS No.: 61490-69-5

Reference Standards

VCID: VC0042132

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent) - 61490-69-5

CAS No. 61490-69-5
Product Name (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
IUPAC Name (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Standard InChI InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
Standard InChIKey KWFVZAJQUSRMCC-FYQPLNBISA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Synonyms (±)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol; 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene; 7β,8α,9β,10β-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene; Benzo[a]pyrenetetrol II 2; Tetrol II 2
PubChem Compound 43676
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator